molecular formula C16H15NO3 B556295 N-Benzoyl-D-phenylalanine CAS No. 37002-52-1

N-Benzoyl-D-phenylalanine

Cat. No. B556295
CAS RN: 37002-52-1
M. Wt: 269,3 g/mole
InChI Key: NPKISZUVEBESJI-CQSZACIVSA-N
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Description

N-Benzoyl-D-phenylalanine is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of substituted D-phenylalanines, including N-Benzoyl-D-phenylalanine, can be achieved in high yield and excellent optical purity, starting from inexpensive cinnamic acids. This is done using a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, based on stereoselective oxidation and nonselective reduction .


Molecular Structure Analysis

The IUPAC Standard InChI for N-Benzoyl-D-phenylalanine is InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Benzoyl-D-phenylalanine interacts with the sulphonylurea receptor of pancreatic beta-cells in a stereospecific manner. Its potency depends on the lipophilic but not aromatic properties of its benzene rings .

Scientific Research Applications

Application in Diabetes Treatment

  • Scientific Field : Medical Science - Diabetes Treatment .
  • Summary of the Application : N-Benzoyl-D-phenylalanine (NBDP) has been studied for its effects on non-insulin dependent diabetes mellitus (NIDDM) induced by streptozotocin in rats .
  • Methods of Application : NBDP was administered orally to the diabetic rats for six weeks to evaluate its effectiveness .
  • Results or Outcomes : The results showed that NBDP and metformin were able to restore the altered serum lipids, lipoproteins, lipid peroxidation marker levels and glucose-6-phosphate dehydrogenase activity to almost control levels. The results indicated that the coadministration of NBDP with metformin to diabetic rats normalized blood glucose and caused marked improvement in altered serum lipids, lipoproteins and lipid peroxidation markers during diabetes .

Application in Breast Cancer Treatment

  • Scientific Field : Medical Science - Cancer Research .
  • Summary of the Application : A new pharmaceutical compound, p-benzoyl-phenylalanine (4-BP), was synthesized and investigated for its potential as an estrogen receptor inhibitor for breast cancer .
  • Methods of Application : The compound was synthesized and characterized using FT-IR, 1H and 13C-NMR spectroscopic techniques .
  • Results or Outcomes : The specific results of this study were not detailed in the source, but the compound was investigated for its potential as an estrogen receptor inhibitor, which could have implications for breast cancer treatment .

Interaction with the Sulphonylurea Receptor of Beta-Cells

  • Scientific Field : Medical Science - Diabetes Research .
  • Summary of the Application : N-Benzoyl-D-phenylalanine (NBDP) and related compounds have been examined for their interaction with the sulphonylurea receptor of pancreatic beta-cells .
  • Methods of Application : The affinities of these compounds for the sulphonylurea receptor were compared with their potencies for K(ATP)-channel inhibition . In addition, the effects of cytosolic nucleotides on K(ATP)-channel inhibition by NBDP were investigated .
  • Results or Outcomes : NBDP displayed a dissociation constant for binding to the sulphonylurea receptor (K(D) value) of 11 microM and half-maximally effective concentrations of K(ATP)-channel inhibition (EC50 values) between 2 and 4 microM (in the absence of cytosolic nucleotides or presence of 0.1 mM GDP or 1 mM ADP) .

Interaction with the Sulphonylurea Receptor of Pancreatic Beta-Cells

  • Scientific Field : Medical Science - Diabetes Research .
  • Summary of the Application : N-Benzoyl-D-phenylalanine (NBDP) and related compounds have been examined for their interaction with the sulphonylurea receptor of pancreatic beta-cells .
  • Methods of Application : The affinities of these compounds for the sulphonylurea receptor were compared with their potencies for K(ATP)-channel inhibition . In addition, the effects of cytosolic nucleotides on K(ATP)-channel inhibition by NBDP were investigated .
  • Results or Outcomes : NBDP displayed a dissociation constant for binding to the sulphonylurea receptor (K(D) value) of 11 microM and half-maximally effective concentrations of K(ATP)-channel inhibition (EC50 values) between 2 and 4 microM (in the absence of cytosolic nucleotides or presence of 0.1 mM GDP or 1 mM ADP) .

Future Directions

While specific future directions for N-Benzoyl-D-phenylalanine research are not mentioned in the search results, the compound’s interaction with the sulphonylurea receptor of pancreatic beta-cells suggests potential avenues for further study .

properties

IUPAC Name

(2R)-2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352239
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-D-phenylalanine

CAS RN

37002-52-1
Record name N-Benzoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
C Schwanstecher, M Meyer… - British journal of …, 1998 - ncbi.nlm.nih.gov
… 1 The structure activity relationships for the insulin secretagogues N-benzoyl-D-phenylalanine (NBDP) and related compounds were examined at the sulphonylurea receptor level by …
Number of citations: 29 www.ncbi.nlm.nih.gov
N Ashokkumar, L Pari, A Manimekalai… - Journal of pharmacy …, 2005 - Wiley Online Library
… Synthesis of N-benzoyl-D-phenylalanine N-benzoyl-D-phenylalanine was prepared by … IR and 13C NMR spectrum were recorded for the product N-benzoylD-phenylalanine (Figures 1 …
Number of citations: 13 onlinelibrary.wiley.com
N Ashokkumar, L Pari… - Basic & clinical …, 2006 - Wiley Online Library
… Administration of non-sulfonylurea drug N-benzoyl-D-phenylalanine (NBDP) could protect against direct action of lipid peroxidation on brain AChE and in this way it might be useful in …
Number of citations: 21 onlinelibrary.wiley.com
N Ashokkumar, L Pari - Clinica chimica acta, 2005 - Elsevier
BACKGROUND: The effect of N-benzoyl-d-phenylalanine (NBDP) and metformin was studied on the activities of carbohydrate metabolic enzymes in neonatal streptozotocin (nSTZ) non-…
Number of citations: 42 www.sciencedirect.com
L Pari, N Ashokkumar - Fundamental & clinical pharmacology, 2005 - Wiley Online Library
… effects from sulfonylurea derivatives and achieve good control of blood glucose in patients with type 2 diabetes, we have developed non-sulfonylurea drug N-benzoyl-d-phenylalanine (…
Number of citations: 9 onlinelibrary.wiley.com
N Ashokkumar, L Pari, CHA Rao - Archives of Physiology and …, 2006 - Taylor & Francis
… In the present study, we focused on the insulin-receptor binding in circulating erythrocytes of N-benzoyl-d-phenylalanine (NBDP) and metformin in neonatal streptozotocin (nSTZ)-…
Number of citations: 13 www.tandfonline.com
NA Kumar, L Pari - Journal of Basic and Clinical Physiology and …, 2006 - degruyter.com
… The present investigation was carried out to evaluate the effect of N-benzoyl-D-phenylalanine (NBDP) and metformin on blood glucose, plasma insulin, and on the fatty acid composition …
Number of citations: 5 www.degruyter.com
S Lenzen, T Peckmann - Biochemical pharmacology, 2001 - Elsevier
The sulfonylurea derivative, tolbutamide, and the phenylalanine derivative, N-benzoyl-d-phenylalanine (NBDP), both of which stimulate insulin secretion through interaction with the …
Number of citations: 20 www.sciencedirect.com
L Pari, N Ashokkumar - Pharmacol Rep, 2005 - if-pan.krakow.pl
… N-benzoyl-D-phenylalanine (NBDP) is a derivative of an amino acid D-phenylalanine. The nonsulfonylurea insulin releasers are drugs that cause the insulin-producing b-cells of …
Number of citations: 11 if-pan.krakow.pl
N Ashokkumar, K Mohan, PL Ramkumar - World J Med Sci, 2007 - Citeseer
… Abstract: The aim of the study was to investigate the protective effect of N-benzoyl-D-phenylalanine (NBDP), an antidiabetic compound, on the activities of acetylcholinesterase (AChE) …
Number of citations: 3 citeseerx.ist.psu.edu

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